2-Isopropoxypyridine-3-boronic acid
Overview
Description
2-Isopropoxypyridine-3-boronic acid is a chemical compound with the molecular formula C8H12BNO3 . It has a molecular weight of 181.00 g/mol . The IUPAC name for this compound is (2-propan-2-yloxypyridin-3-yl)boronic acid .
Molecular Structure Analysis
The InChI string for 2-Isopropoxypyridine-3-boronic acid is InChI=1S/C8H12BNO3/c1-6(2)13-8-7(9(11)12)4-3-5-10-8/h3-6,11-12H,1-2H3
. The Canonical SMILES representation is B(C1=C(N=CC=C1)OC(C)C)(O)O
. These representations provide a detailed view of the molecular structure of the compound.
Physical And Chemical Properties Analysis
The predicted boiling point of 2-Isopropoxypyridine-3-boronic acid is 336.0±52.0 °C . The predicted density is 1.16±0.1 g/cm3 . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 62.6 Ų .
Scientific Research Applications
Catalysis and Organic Reactions
2-Isopropoxypyridine-3-boronic acid and its derivatives are pivotal in catalysis and organic reactions. For instance, boronic acid catalysis enables enantioselective aza-Michael additions, which are key to synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015). Additionally, boronic acids, including 2-isopropoxypyridine-3-boronic acid derivatives, have been used to catalyze direct amide formation between carboxylic acids and amines under ambient conditions (Arnold, Batsanov, Davies, & Whiting, 2008).
Molecular Recognition and Sensor Development
Boronic acid derivatives, including 2-isopropoxypyridine-3-boronic acid, play a significant role in molecular recognition. They interact with diols to form cyclic structures, useful in designing fluorescent sensors for detecting carbohydrates and other bioactive substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Safety And Hazards
Future Directions
Boronic acids, including 2-Isopropoxypyridine-3-boronic acid, have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(2-propan-2-yloxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-6(2)13-8-7(9(11)12)4-3-5-10-8/h3-6,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKJNDOHNQLKCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674929 | |
Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxypyridine-3-boronic acid | |
CAS RN |
1150114-42-3 | |
Record name | B-[2-(1-Methylethoxy)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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